![molecular formula C15H22ClNO B5872075 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5872075.png)
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine, commonly known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDP is a piperidine derivative, which is a class of organic compounds that contain a six-membered ring structure with one nitrogen atom.
科学研究应用
CDP has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, CDP has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CDP has also been studied for its potential use as an anesthetic agent due to its ability to induce anesthesia in animal models.
作用机制
The exact mechanism of action of CDP is not fully understood. However, it is believed that CDP acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, acetylcholine, and serotonin. CDP has been shown to enhance the release of dopamine in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and physiological effects
CDP has been shown to have various biochemical and physiological effects in animal models. Studies have reported that CDP can improve cognitive function, reduce oxidative stress, and enhance neuroprotection. CDP has also been shown to reduce inflammation and improve mitochondrial function in animal models.
实验室实验的优点和局限性
CDP has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized. CDP has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using CDP in lab experiments is the lack of information on its long-term effects and safety in humans.
未来方向
There are several future directions for the study of CDP. One area of interest is the development of CDP as a potential therapeutic agent for the treatment of neurological disorders. Further studies are needed to determine the optimal dosage and administration route of CDP for these conditions. Another area of interest is the investigation of the long-term effects and safety of CDP in humans. Additionally, the development of new synthetic methods for CDP and its analogs may lead to the discovery of novel compounds with improved therapeutic properties.
合成方法
The synthesis of CDP involves the reaction between 4-chloro-2,6-dimethylphenol and 2-(piperidin-1-yl)ethanol in the presence of a base catalyst. The reaction leads to the formation of CDP as a white crystalline solid with a melting point of 80-82°C. The purity of CDP can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-12-10-14(16)11-13(2)15(12)18-9-8-17-6-4-3-5-7-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBDVUHWAAMJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
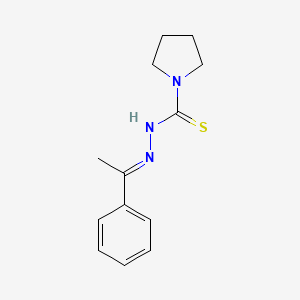
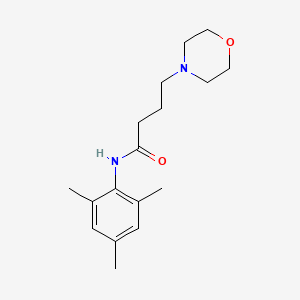
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)
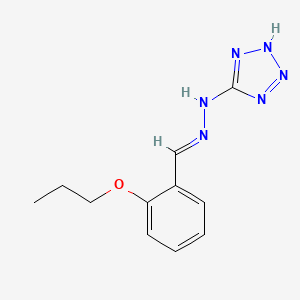

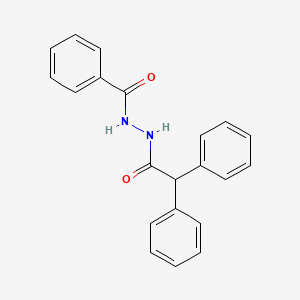
![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)

![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)
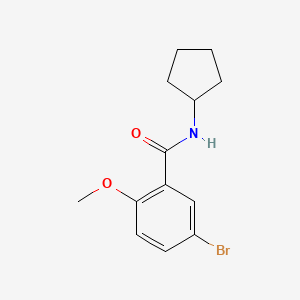
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5872085.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5872106.png)